molecular formula C16H10N4O3 B11474741 3-[(3,4-Dimethoxyphenyl)carbonyl]cyclopropane-1,1,2,2-tetracarbonitrile

3-[(3,4-Dimethoxyphenyl)carbonyl]cyclopropane-1,1,2,2-tetracarbonitrile

Cat. No.: B11474741
M. Wt: 306.27 g/mol
InChI Key: VXBQKGKPJLKKGM-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxybenzoyl)cyclopropane-1,1,2,2-tetracarbonitrile is a complex organic compound with the molecular formula C₁₆H₁₀N₄O₃ This compound is characterized by the presence of a cyclopropane ring substituted with four cyano groups and a 3,4-dimethoxybenzoyl group

Preparation Methods

The synthesis of 3-(3,4-dimethoxybenzoyl)cyclopropane-1,1,2,2-tetracarbonitrile can be achieved through a solvent-free, one-pot process. This method involves the reaction of aromatic aldehydes with malononitrile, cyanogen bromide, and solid sodium ethoxide by milling. The reaction proceeds under mild conditions and yields the desired product in excellent yield . The structures of the synthesized compounds are confirmed using IR, 1H NMR, 13C NMR spectroscopy, and mass spectrometry.

Chemical Reactions Analysis

3-(3,4-Dimethoxybenzoyl)cyclopropane-1,1,2,2-tetracarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the cyano groups, to form various substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(3,4-Dimethoxybenzoyl)cyclopropane-1,1,2,2-tetracarbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme inhibition and other biological activities.

    Industry: Used in the synthesis of materials with specific properties, such as polymers and advanced materials.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxybenzoyl)cyclopropane-1,1,2,2-tetracarbonitrile involves its interaction with molecular targets through its functional groups. The cyano groups and the benzoyl moiety play crucial roles in its reactivity and interaction with biological molecules. The pathways involved include nucleophilic attack and electrophilic substitution, leading to the formation of various intermediates and final products.

Comparison with Similar Compounds

Similar compounds to 3-(3,4-dimethoxybenzoyl)cyclopropane-1,1,2,2-tetracarbonitrile include other cyclopropane derivatives with multiple cyano groups and aromatic substitutions. These compounds share similar reactivity patterns but differ in their specific substituents, which can significantly affect their chemical and biological properties. Examples include:

  • 3-(4-Methoxybenzoyl)cyclopropane-1,1,2,2-tetracarbonitrile
  • 3-(3,4-Dimethoxyphenyl)cyclopropane-1,1,2,2-tetracarbonitrile

The uniqueness of 3-(3,4-dimethoxybenzoyl)cyclopropane-1,1,2,2-tetracarbonitrile lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C16H10N4O3

Molecular Weight

306.27 g/mol

IUPAC Name

3-(3,4-dimethoxybenzoyl)cyclopropane-1,1,2,2-tetracarbonitrile

InChI

InChI=1S/C16H10N4O3/c1-22-11-4-3-10(5-12(11)23-2)13(21)14-15(6-17,7-18)16(14,8-19)9-20/h3-5,14H,1-2H3

InChI Key

VXBQKGKPJLKKGM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2C(C2(C#N)C#N)(C#N)C#N)OC

Origin of Product

United States

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